Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride

Catalog No.
S14506104
CAS No.
59994-21-7
M.F
C10H13ClN2O2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochl...

CAS Number

59994-21-7

Product Name

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride

IUPAC Name

N-(3-aminophenyl)-3-oxobutanamide;hydrochloride

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H

InChI Key

QIBSDOIXYFFEEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)N.Cl

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride, also known by its CAS number 115022-96-3, is a chemical compound characterized by the molecular formula C10_{10}H15_{15}ClN2_2O. Its structure features a butanamide backbone with an amine and a ketone functional group attached to a phenyl ring, making it a member of the amide class of compounds. The compound is typically represented in its monohydrochloride form, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous solutions.

Typical of amides and ketones:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Acylation: The amine group can undergo acylation, forming N-substituted derivatives when reacted with acyl chlorides or anhydrides.

Several methods are available for synthesizing Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride:

  • Condensation Reaction: The compound can be synthesized through a condensation reaction between 3-aminophenol and butyric acid derivatives under acidic conditions.
  • Acylation of Amines: Acylation of 3-aminophenol with a suitable acyl chloride (such as butyryl chloride) followed by hydrolysis can yield the desired product.
  • One-Pot Synthesis: A one-pot synthesis involving the reaction of phenol derivatives with butyric anhydride in the presence of catalysts has also been reported.

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a potential intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Research: Utilized in biochemical research for studying enzyme kinetics and receptor interactions due to its structural properties.
  • Chemical Industry: May serve as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey FeaturesComparison
Butanamide, 3-oxo-N-phenyl102-01-2Ketone and amine functionalitiesLacks hydrochloride salt; simpler structure
N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride1235440-15-9Piperidine ring structureMore complex cyclic structure; different pharmacological profile
4-amino-N-(4-chlorophenyl)butanamide hydrochloride1193388-77-0Chlorine substitution on phenyl ringDifferent substituent pattern; potential for different bioactivity
N-(4-Aminophenyl)cyclopropanecarboxamide74617-73-5Cyclopropane ring structureUnique cyclic structure; differing steric effects

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride is unique due to its specific combination of functionalities and structural features that may influence its biological activity and chemical reactivity compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

228.0665554 g/mol

Monoisotopic Mass

228.0665554 g/mol

Heavy Atom Count

15

General Manufacturing Information

Butanamide, N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2024-08-10

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